molecular formula C13H23NO B12900197 4-Ethenyl-1-ethyldecahydroquinolin-4-ol CAS No. 62233-83-4

4-Ethenyl-1-ethyldecahydroquinolin-4-ol

Cat. No.: B12900197
CAS No.: 62233-83-4
M. Wt: 209.33 g/mol
InChI Key: BFSPIQAPYNSEDV-UHFFFAOYSA-N
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Description

4-Ethenyl-1-ethyldecahydroquinolin-4-ol is a chemical compound with the molecular formula C14H25NO. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an ethenyl group, an ethyl group, and a decahydroquinoline core with a hydroxyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-1-ethyldecahydroquinolin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of aniline derivatives with β-ketoesters to form Schiff bases, which can then be cyclized to produce quinoline derivatives . Another approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-1-ethyldecahydroquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethenyl group can be reduced to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-oxo-1-ethyldecahydroquinoline.

    Reduction: Formation of 4-ethyl-1-ethyldecahydroquinolin-4-ol.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Ethenyl-1-ethyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    4-Quinolinol: A hydroxylated quinoline derivative with similar structural features.

    Decahydroquinoline: A fully saturated quinoline derivative with no ethenyl or hydroxyl groups.

    4-Ethenylquinoline: A quinoline derivative with an ethenyl group but lacking the decahydro and hydroxyl features.

Uniqueness

4-Ethenyl-1-ethyldecahydroquinolin-4-ol is unique due to its combination of an ethenyl group, an ethyl group, and a hydroxyl group on a decahydroquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

62233-83-4

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

4-ethenyl-1-ethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol

InChI

InChI=1S/C13H23NO/c1-3-13(15)9-10-14(4-2)12-8-6-5-7-11(12)13/h3,11-12,15H,1,4-10H2,2H3

InChI Key

BFSPIQAPYNSEDV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C2C1CCCC2)(C=C)O

Origin of Product

United States

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